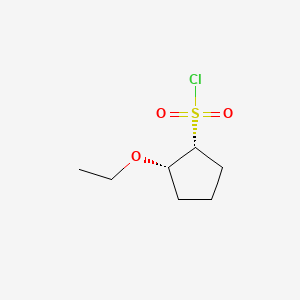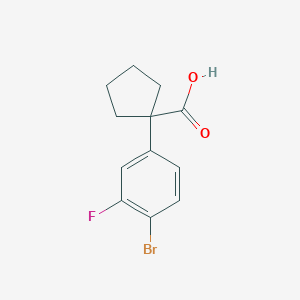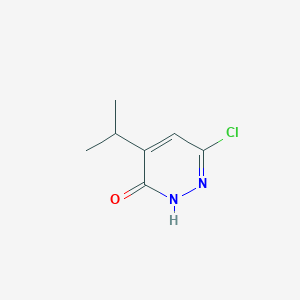
(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a cyclopentane ring. The (1R,2S) notation indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclopentane ring, which can be derived from commercially available cyclopentanol.
Ethoxylation: The cyclopentanol is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate to form 2-ethoxycyclopentanol.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This is achieved by reacting 2-ethoxycyclopentanol with chlorosulfonic acid under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).
Reduction: Reducing agent (lithium aluminum hydride), solvent (ether), temperature (0-25°C).
Oxidation: Oxidizing agent (hydrogen peroxide), solvent (water), temperature (0-25°C).
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-ethoxycyclopentane-1-sulfonamide: Similar structure but with an amide group instead of a chloride.
(1R,2S)-2-ethoxycyclopentane-1-sulfonate: Similar structure but with an ester group instead of a chloride.
(1R,2S)-2-ethoxycyclopentane-1-sulfonothioate: Similar structure but with a thioester group instead of a chloride.
Uniqueness
(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming a wide range of sulfonyl derivatives. This makes it a valuable reagent in organic synthesis and various scientific research applications.
Properties
Molecular Formula |
C7H13ClO3S |
|---|---|
Molecular Weight |
212.70 g/mol |
IUPAC Name |
(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO3S/c1-2-11-6-4-3-5-7(6)12(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI Key |
SVBYFMCLFLFISF-NKWVEPMBSA-N |
Isomeric SMILES |
CCO[C@H]1CCC[C@H]1S(=O)(=O)Cl |
Canonical SMILES |
CCOC1CCCC1S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine](/img/structure/B11716884.png)

![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11716895.png)


![2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11716917.png)
![1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethyl]-urea](/img/structure/B11716927.png)

![2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol](/img/structure/B11716934.png)
